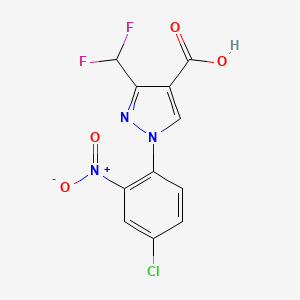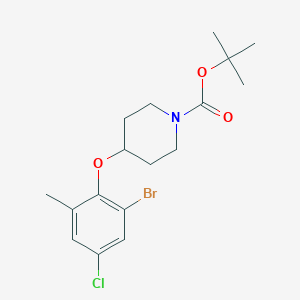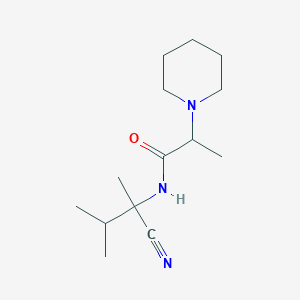
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of NMDA receptor antagonists and has been found to exhibit neuroprotective properties.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide has been extensively studied for its neuroprotective properties. It has been found to exhibit potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been studied for its ability to improve cognitive function and memory retention.
作用機序
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound prevents the influx of calcium ions into the neuron, which can lead to excitotoxicity and neuronal death. This mechanism of action is believed to be responsible for the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. This compound has also been shown to improve mitochondrial function and increase the production of neurotrophic factors, which promote the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. This compound is also relatively stable and can be easily synthesized in the lab. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
将来の方向性
There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide. One area of interest is the potential use of this compound in the treatment of traumatic brain injury. This compound has been shown to reduce brain damage and improve neurological function in animal models of traumatic brain injury. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. These compounds may have even greater neuroprotective properties and could lead to the development of new therapies for neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has demonstrated potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective properties make it an attractive candidate for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 2-(piperidin-1-yl)propanal in the presence of a reducing agent. The resulting product is purified by column chromatography to obtain this compound in its pure form.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)12(3)17-8-6-5-7-9-17/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJISVGYKDZREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

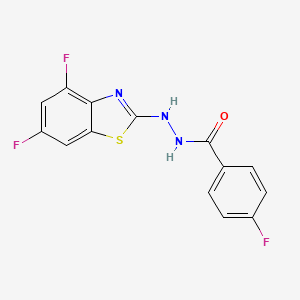
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)
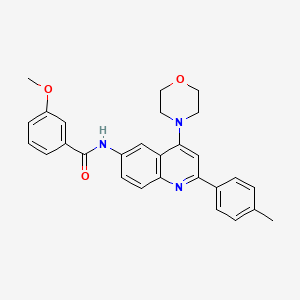
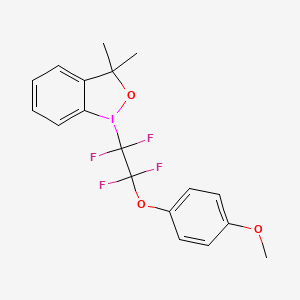
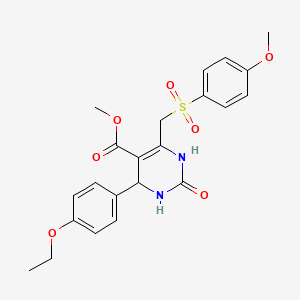

![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
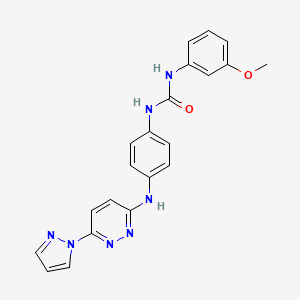
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
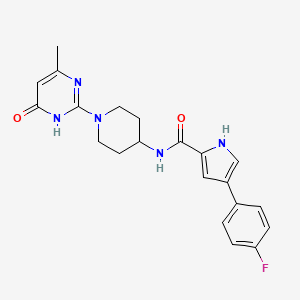
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)
